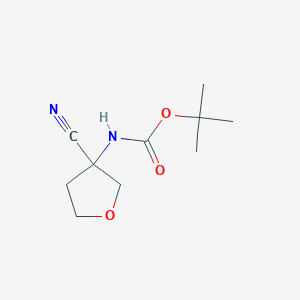

tert-butyl n-(3-cyanooxolan-3-yl)carbamate

Description

tert-Butyl N-(3-cyanooxolan-3-yl)carbamate is a carbamate derivative featuring a tetrahydrofuran (oxolane) ring substituted with a cyano (-CN) group at the 3-position, protected by a tert-butyloxycarbonyl (Boc) group. This compound is structurally significant in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of heterocyclic frameworks. The Boc group enhances solubility and stability during synthetic processes, while the cyano group introduces electron-withdrawing properties, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name |

tert-butyl N-(3-cyanooxolan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-5,7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRYMWAOQMEASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate typically involves the reaction of 3-aminotetrahydrofuran-3-carbonitrile with di-tert-butyl dicarbonate. The reaction is carried out under reflux conditions, and the product is purified using chromatography on silica gel with a mixture of ethyl acetate and petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient purification techniques and the recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

tert-butyl n-(3-cyanooxolan-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.

Reduction Reactions: It can be reduced using hydrogenation in the presence of catalysts like Raney Nickel.

Common Reagents and Conditions

Di-tert-butyl dicarbonate: Used in the synthesis of the compound.

Raney Nickel: Used as a catalyst in reduction reactions.

Ethyl acetate and petroleum ether: Used in the purification process.

Major Products Formed

The major products formed from the reactions of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate depend on the specific reaction conditions. For example, reduction reactions can yield amine derivatives.

Scientific Research Applications

tert-butyl n-(3-cyanooxolan-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate involves its reactivity as a carbamate. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. The carbamate group can undergo hydrolysis, releasing the amine and carbon dioxide. This property is exploited in its use as a protecting group for amines, where it can be selectively removed under acidic conditions .

Comparison with Similar Compounds

Structural and Electronic Differences

Physicochemical Properties

- Solubility: The cyano group in the target compound reduces hydrophilicity compared to amino-substituted analogs (e.g., CAS 2305080-35-5) . Fluorinated derivatives (e.g., CAS 1546332-14-2) exhibit higher lipid solubility .

- Stability: The Boc group in all compounds provides hydrolytic stability under basic conditions. Cyano and ethynyl substituents may increase susceptibility to nucleophilic attack compared to ketones or amines .

- Reactivity : The ethynyl group (CID 154747214) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the ketone (CAS 847416-99-3) is prone to condensation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.